molecular formula C7H14Cl2NO3P B14500508 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide CAS No. 21089-40-7

2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B14500508
CAS No.: 21089-40-7
M. Wt: 262.07 g/mol
InChI Key: ZONOPUXXUUEOEC-UHFFFAOYSA-N
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Description

2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound known for its significant applications in the field of medicine, particularly in cancer treatment. It is a derivative of nitrogen mustard and is widely recognized for its cytotoxic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol. The reaction is carried out in an inert aprotic organic solvent within a closed reaction vessel. The mixture is cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly while maintaining the temperature. The reaction mixture is then stirred at 15 to 20°C for 5 to 25 hours, followed by a gradual increase in temperature to 20 to 40°C until the conversion of substrates is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For

Properties

CAS No.

21089-40-7

Molecular Formula

C7H14Cl2NO3P

Molecular Weight

262.07 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C7H14Cl2NO3P/c8-2-4-10(5-3-9)14(11)12-6-1-7-13-14/h1-7H2

InChI Key

ZONOPUXXUUEOEC-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(OC1)N(CCCl)CCCl

Origin of Product

United States

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